3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
Description
This compound is a chromene-based derivative featuring a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a 1,3-benzodioxole-5-carboxylate ester at position 7 of the chromen-4-one core. Chromene derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties . The structural uniqueness of this compound lies in the combination of electron-donating substituents (methoxy and methyl groups) and the lipophilic benzodioxole moiety, which may enhance membrane permeability and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O7/c1-14-23(15-3-6-17(28-2)7-4-15)24(26)19-9-8-18(12-21(19)31-14)32-25(27)16-5-10-20-22(11-16)30-13-29-20/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIXRNVUYONTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its unique structure, characterized by a chromen-4-one core with various substituents, positions it as a subject of interest in medicinal chemistry and pharmacological research. This article examines its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is , with a molecular weight of approximately 365.41 g/mol. The compound features a chromenone framework with methoxy and benzodioxole substituents that contribute to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. It has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics critical for cell division. Studies demonstrate its effectiveness against various cancer cell lines, including melanoma and breast cancer cells. For instance, in vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The antimicrobial properties of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate have been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it demonstrated potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 1.67 to 28.5 μM .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity has been linked to its ability to modulate NF-kB signaling pathways, thereby reducing inflammation in various models .
Larvicidal Activity
Recent studies have explored the larvicidal effects of related compounds within the benzodioxole class against Aedes aegypti mosquitoes, which are vectors for dengue and Zika viruses. While specific data on our compound's larvicidal efficacy is limited, related benzodioxole derivatives have shown promising results in this area, suggesting potential for further exploration .
Study on Anticancer Activity
In a study published in Molecules, researchers evaluated the anticancer effects of various chromenone derivatives, including our compound. They found that it significantly inhibited cell proliferation in melanoma cells with an IC50 value of approximately 12 μM after 48 hours of treatment. The mechanism was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis induction .
Study on Antimicrobial Efficacy
Another study assessed the antimicrobial activity of chromenone derivatives against clinical isolates of bacteria. The results indicated that our compound had comparable efficacy to standard antibiotics like ciprofloxacin, particularly against resistant strains of S. aureus .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related chromene and chalcone derivatives. Below is a detailed analysis:
Substituent Position and Electronic Effects
- Comparison with [3-(3-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-Benzodioxole-5-carboxylate] (CAS 859138-57-1) This analog differs by having a 3-methoxyphenoxy group (meta-substitution) instead of the 4-methoxyphenyl (para-substitution) in the target compound. The molecular weight of the target compound (unreported in evidence) is expected to be slightly higher than this analog’s 446.10 g/mol due to the phenyl vs. phenoxy group .
- Comparison with [3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl 1,3-Benzodioxole-5-carboxylate] This derivative (MW: 500.07 g/mol) replaces the methyl group at position 2 with a trifluoromethyl (-CF₃) group. The electron-withdrawing -CF₃ group may reduce electron density in the chromen core, altering reactivity or binding affinity compared to the electron-donating methyl group in the target compound .
Data Table: Key Structural and Functional Differences
Research Findings and Implications
Substituent Position Matters: Para-substituted phenyl groups (as in the target compound) likely offer better target engagement than meta-substituted analogs due to improved steric and electronic alignment .
Electron-Donating vs.
Benzodioxole Contribution: The 1,3-benzodioxole-5-carboxylate moiety increases lipophilicity, which may improve blood-brain barrier penetration but could also affect metabolic clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
